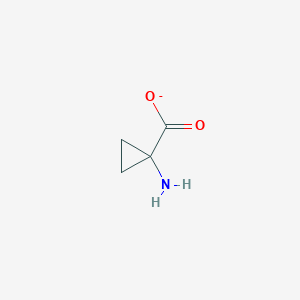

1-Aminocyclopropanecarboxylate

Description

1-Aminocyclopropanecarboxylate (ACC) is a non-proteinogenic amino acid that serves as the direct precursor of ethylene in plants. Ethylene, a gaseous phytohormone, regulates processes such as fruit ripening, senescence, and stress responses . ACC is synthesized from S-adenosylmethionine (SAM) via ACC synthase (ACS) and subsequently oxidized by ACC oxidase (ACO) to produce ethylene . Recent studies highlight ACC’s ethylene-independent roles, including modulation of root development and stress signaling .

Propriétés

Numéro CAS |

149441-00-9 |

|---|---|

Formule moléculaire |

C4H6NO2- |

Poids moléculaire |

100.1 g/mol |

Nom IUPAC |

1-aminocyclopropane-1-carboxylate |

InChI |

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/p-1 |

Clé InChI |

PAJPWUMXBYXFCZ-UHFFFAOYSA-M |

SMILES |

C1CC1(C(=O)[O-])N |

SMILES canonique |

C1CC1(C(=O)[O-])N |

Synonymes |

Cyclopropanecarboxylic acid, 1-amino-, ion(1-) (9CI) |

Origine du produit |

United States |

Applications De Recherche Scientifique

Ethylene Biosynthesis and Regulation

ACC is primarily recognized for its role in ethylene biosynthesis. Ethylene regulates numerous plant processes, including fruit ripening, leaf senescence, and stress responses. The synthesis of ACC is catalyzed by the enzyme ACC synthase (ACS), which cleaves S-adenosylmethionine (SAM) to produce ACC. Understanding the regulation of ACC synthesis is vital for manipulating ethylene production in agricultural settings.

Key Findings:

- Ethylene Production: Studies have shown that the rate of ACC formation varies with developmental stages and environmental conditions, influencing overall ethylene levels in plants .

- Transport Mechanisms: Recent research has identified transporters responsible for the movement of ACC within plants, suggesting a complex regulatory network that could be exploited for agricultural benefits .

Plant Growth Promotion through Microbial Interactions

Certain soil bacteria, particularly those belonging to the genera Pseudomonas and Burkholderia, possess ACC deaminase activity. This enzyme catalyzes the conversion of ACC into α-ketobutyrate and ammonia, effectively lowering ethylene levels in plants and promoting growth under stress conditions.

Case Studies:

- In a study involving 311 bacterial isolates, 44 were identified as having ACC deaminase activity, demonstrating their potential as biofertilizers to enhance plant growth by mitigating ethylene's effects .

- Field trials have shown that inoculating crops with ACC-degrading bacteria can lead to improved growth rates and stress resistance, particularly in adverse environmental conditions .

Biochemical Analysis and Detection Methods

The ability to accurately measure ACC levels in plant tissues is crucial for research and agricultural applications. Advanced analytical techniques have been developed for this purpose.

Analytical Techniques:

- A capillary electrophoresis method coupled with laser-induced fluorescence detection has been established for the sensitive quantification of ACC in apple tissues. This method allows detection limits as low as 10 nM, facilitating studies on ACC dynamics in various plant species .

- Colorimetric assays based on ninhydrin have been optimized for rapid screening of bacterial isolates capable of utilizing ACC as a nitrogen source, further aiding in the identification of beneficial microbial strains .

Implications for Agronomy

The insights gained from studying ACC have significant implications for agronomy. By manipulating ACC levels or enhancing microbial populations with ACC deaminase activity, it is possible to improve crop resilience and yield.

Agronomic Applications:

- Stress Management: Application of ACC-degrading bacteria can help crops withstand abiotic stresses such as drought or salinity by reducing ethylene-mediated responses that typically inhibit growth under stress .

- Fruit Ripening Control: Understanding the mechanisms governing ACC synthesis can lead to better control over fruit ripening processes, allowing for improved harvest timing and reduced post-harvest losses .

Future Research Directions

Despite the progress made in understanding the role of ACC, several areas remain ripe for exploration:

- Transport Mechanisms: Further research is needed to elucidate the full range of transporters involved in ACC movement within plants and their regulatory mechanisms.

- Microbial Interactions: Investigating the interactions between different microbial species and their collective impact on plant growth via ACC modulation could yield new strategies for sustainable agriculture.

- Ethylene-independent Roles: Emerging evidence suggests that ACC may also function as an ethylene-independent signaling molecule; exploring these pathways could uncover novel applications in plant biology .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Cyclopropane-Containing Derivatives

1-(Boc-Amino)cyclopropanecarboxylate

- Structure: A tert-butoxycarbonyl (Boc)-protected ACC derivative (C₉H₁₅NO₄; MW 201.22).

- Function: Used in peptide synthesis to protect the amino group during reactions. Unlike ACC, it lacks biological activity in ethylene biosynthesis due to steric hindrance from the Boc group .

- Applications : Common in organic synthesis for controlled deprotection strategies.

Ethyl 1-Amino-2-vinylcyclopropanecarboxylate

- Structure: Features a vinyl substituent on the cyclopropane ring (C₈H₁₁NO₂; MW 153.18).

- Function: The vinyl group introduces conjugation, enhancing reactivity in polymerization or cycloaddition reactions. No known role in ethylene pathways .

Methyl 1-Aminocyclopentanecarboxylate

Ester Derivatives of ACC

Methyl 1-Aminocyclopropanecarboxylate Hydrochloride

- Structure: Methyl ester of ACC with a hydrochloride salt (C₅H₉NO₂·HCl; MW 151.59).

- Function : Enhanced solubility in polar solvents due to the ionic form. Used as a laboratory standard or intermediate .

- Physicochemical Properties : Melting point 176–179°C; crystalline powder .

tert-Butyl this compound

ACC Synthase (ACS) Inhibitors

Aminoethoxyvinylglycine (AVG)

- Mechanism : Competes with SAM for ACS binding, blocking ACC synthesis .

- Applications : Delays fruit ripening and flower senescence in agriculture .

Pyrazinamide Derivatives

Ethylene Signaling Analogs

1-Allylcyclopropanecarboxylic Acid

- Structure : Allyl-substituted cyclopropane (C₇H₁₀O₂; MW 126.15).

- Function: No direct role in ethylene pathways but used in organic synthesis (e.g., Diels-Alder reactions) .

Comparative Analysis

Structural and Functional Differences

Research Findings

Méthodes De Préparation

1a. Reaction Mechanism

The Hofmann rearrangement begins with the treatment of 1-carbamoylcyclopropanecarboxylic acid with sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide. The amide nitrogen undergoes bromination to form an N-bromoamide intermediate, which is subsequently deprotonated under basic conditions. This triggers a rearrangement where the cyclopropane ring migrates to the nitrogen atom, releasing carbon dioxide and forming an isocyanate intermediate. Hydrolysis of the isocyanate yields this compound.

The reaction’s efficiency hinges on precise temperature control (40°C) and stoichiometric ratios. For example, a 1:1 molar ratio of 1-carbamoylcyclopropanecarboxylic acid to bromine ensures complete conversion.

1b. Procedure and Optimization

A representative synthesis involves dissolving 200 g (1.55 mol) of 1-carbamoylcyclopropanecarboxylic acid in 400 mL of water. Bromine (247.6 g, 1.55 mol) is added dropwise to a 20% aqueous NaOH solution (1,549 g) to form NaOBr, which is then introduced to the substrate solution. After 18 hours of stirring at 40°C, the mixture is acidified to pH 5.5 with HCl, concentrated, and treated with acetic acid to precipitate inorganic salts. Filtration and subsequent crystallization with ethanol yield ACC with a 66.4% yield and 94.1% purity.

Table 1: Key Reaction Parameters for Hofmann Rearrangement

| Parameter | Value |

|---|---|

| Substrate | 1-Carbamoylcyclopropanecarboxylic acid |

| Bromine Equivalents | 1.0 |

| Reaction Temperature | 40°C |

| Reaction Time | 18 hours |

| Yield | 66.4% |

| Purity | 94.1% |

Purification Techniques

Crude ACC often contains inorganic salts (e.g., NaCl, NaBr) and unreacted starting materials. Efficient purification is critical for industrial applications, with solvent crystallization emerging as the preferred method.

2a. Solvent Crystallization

The patent-pending method involves dissolving crude ACC in acetic acid, which selectively solubilizes the target compound while leaving inorganic salts insoluble. Filtration removes these salts, and the addition of ethanol—a poor solvent for ACC—triggers crystallization. For instance, mixing the filtrate with 4,000 mL of ethanol under ice cooling produces high-purity ACC crystals.

This approach leverages the differential solubility of ACC in acetic acid (high solubility) versus ethanol (low solubility). The use of acetic acid (bp 118°C) and ethanol (bp 78°C) also simplifies solvent recovery via distillation.

2b. Alternative Methods

Prior purification strategies included ion-exchange chromatography, which suffers from scalability issues and high costs. Propylene oxide-mediated crystallization in ethanol was another method, but it required additional steps to remove hydrochloric acid, complicating the process.

Industrial Production Considerations

Scalability and cost-efficiency dominate industrial ACC production. The Hofmann rearrangement, coupled with acetic acid/ethanol crystallization, offers a streamlined pathway. Key considerations include:

-

Raw Material Costs : Bromine and acetic acid are commodity chemicals, ensuring consistent supply.

-

Waste Management : Sodium bromide byproducts can be recovered and repurposed, reducing environmental impact.

-

Process Safety : Bromine handling requires stringent safety protocols due to its toxicity and corrosivity.

Table 2: Comparison of Purification Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Solvent Crystallization | 66.4% | 94.1% | High |

| Ion-Exchange Chromatography | 58% | 98% | Low |

| Propylene Oxide Method | 60% | 90% | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Aminocyclopropanecarboxylate (ACC) in laboratory settings?

- ACC requires precautions due to its classification as a skin, eye, and respiratory irritant . Key protocols include:

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

- Store ACC in a cool, dry place away from incompatible substances (e.g., strong oxidizers).

- In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention .

Q. How is ACC identified and characterized in plant tissues?

- ACC is quantified using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or ELISA-based assays .

- Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), with reference to its molecular formula (C₄H₇NO₂) and CAS number (22059-21-8) .

- Purity assessment (>98%) is critical for experimental reproducibility and is verified via melting point analysis or chromatographic methods .

Q. What is the role of ACC in ethylene biosynthesis in plants?

- ACC is the immediate precursor of ethylene, synthesized from S-adenosylmethionine (SAM) by ACC synthase (ACS) .

- Ethylene production involves ACC oxidase (ACO), which catalyzes ACC’s conversion to ethylene under aerobic conditions .

- Experimental validation includes:

- Inhibiting ACS/ACO enzymes (e.g., using aminoethoxyvinylglycine, AVG) to study ethylene-deficient phenotypes .

- Measuring ethylene emission via gas chromatography in ACC-treated tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in ACC’s dual role as a stress signal and growth regulator?

- Conflicting data on ACC’s effects (e.g., promoting root elongation under hypoxia vs. inhibiting it in salinity stress) require context-specific experimental designs:

- Use tissue-specific promoters to overexpress ACS/ACO in mutants .

- Combine ACC application with ethylene perception inhibitors (e.g., 1-MCP) to decouple ACC-specific effects from ethylene signaling .

Q. What methodologies are used to study ACC transport in plant vascular systems?

- Radiolabeled ACC (e.g., ¹⁴C-ACC) tracks long-distance transport via xylem/phloem in hydroponic systems .

- Grafting experiments between ACC-deficient mutants and wild-type plants clarify transport mechanisms (e.g., root-to-shoot signaling) .

- Microfluidic devices simulate in vivo transport dynamics, enabling real-time imaging of ACC distribution .

Q. How can researchers design ACC analogs to probe ethylene-independent pathways?

- Structural analogs (e.g., methyl this compound) are synthesized to mimic ACC’s cyclopropane ring while altering reactivity .

- Key steps:

- Modify the carboxylate group (e.g., esterification) to reduce enzyme recognition by ACO .

- Validate analog activity using ethylene biosynthesis mutants and LC-MS quantification of ethylene-independent metabolites .

Q. What experimental strategies address variability in ACC quantification across plant species?

- Standardize tissue extraction protocols (e.g., homogenization in 80% ethanol, pH adjustment to 2.0) to minimize matrix effects .

- Cross-validate results with orthogonal methods (e.g., ELISA vs. HPLC-MS) and include internal standards (e.g deuterated ACC-d4) .

- Species-specific calibration curves account for differential recovery rates in complex matrices .

Data Analysis and Interpretation

Q. How should researchers approach conflicting data on ACC’s stability in aqueous solutions?

- Stability studies under varying pH (4.0–8.0) and temperatures (4–25°C) show ACC degradation accelerates in alkaline conditions .

- Mitigation strategies:

- Prepare fresh ACC solutions in acidic buffers (pH 5.0) for short-term experiments .

- Use stabilizers (e.g., ascorbic acid) for long-term storage .

Q. What statistical models are appropriate for analyzing ACC’s dose-response effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.